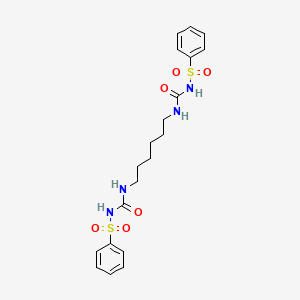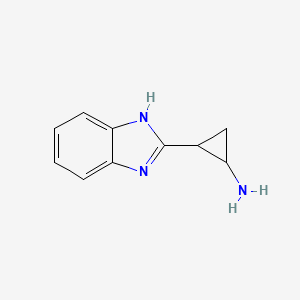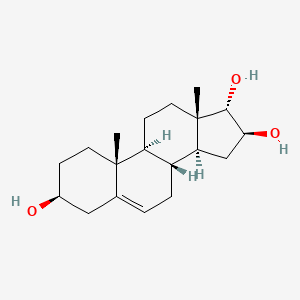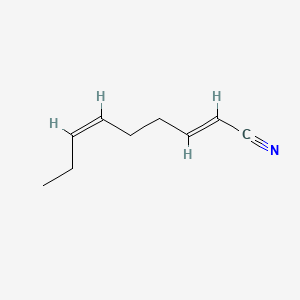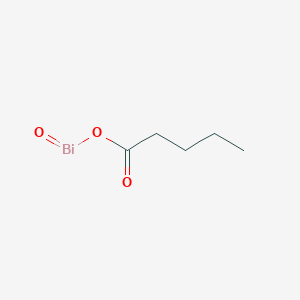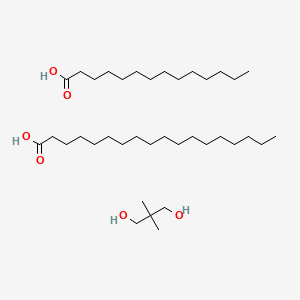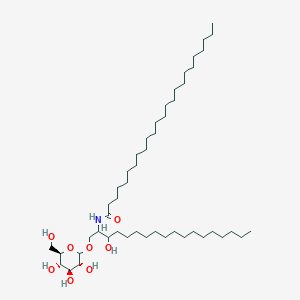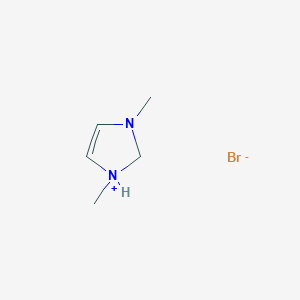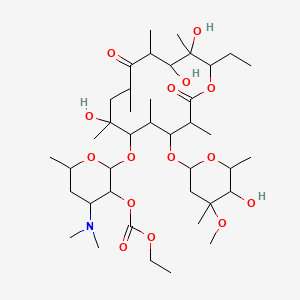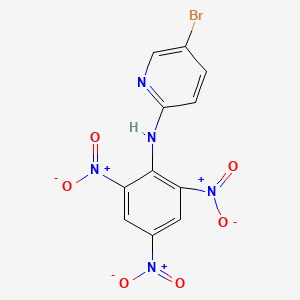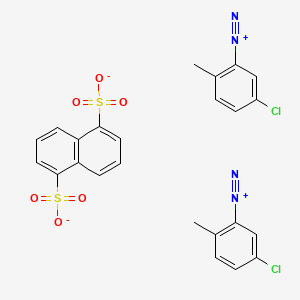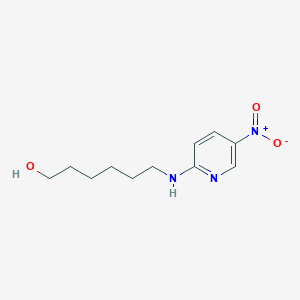
beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride: is a chemical compound known for its antihistamine properties. It is closely related to other benzhydryl ether derivatives and has been studied for its potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions involving histamine release.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride typically involves the reaction of benzhydrol with morpholine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonyl chloride, which facilitates the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing solvent-free conditions to reduce environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Applications De Recherche Scientifique
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether linkages.
Biology: Investigated for its effects on cellular processes and histamine release.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms associated with allergic reactions. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparaison Avec Des Composés Similaires
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride is similar to other benzhydryl ether derivatives, such as:
Beta-dimethylaminoethyl benzhydryl ether hydrochloride (Benadryl): Known for its antihistamine properties and widely used in allergy treatments.
Beta-morpholinoethyl benzhydryl ether hydrochloride (Linadryl): Another antihistamine agent with similar chemical structure and therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic potential .
Propriétés
Numéro CAS |
63915-58-2 |
|---|---|
Formule moléculaire |
C21H30Cl2N2O2 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(2-morpholin-4-ium-4-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)25-16-12-22-11-13-23-14-17-24-18-15-23;;/h1-10,21-22H,11-18H2;2*1H |
Clé InChI |
YJJFGLNCGWXAMX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CC[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


